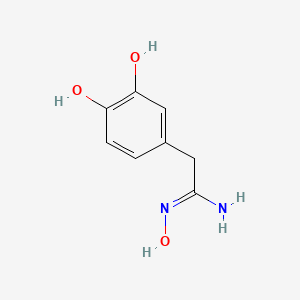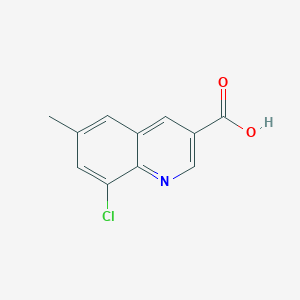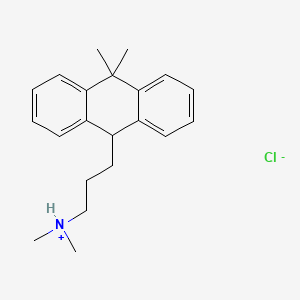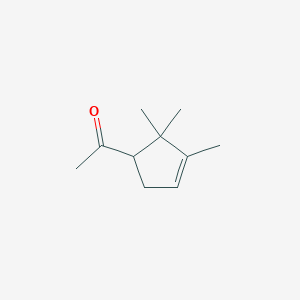
N,3,4-trihydroxyBenzeneethanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,3,4-trihydroxyBenzeneethanimidamide: is an organic compound with the molecular formula C8H10N2O3 It is characterized by the presence of three hydroxyl groups attached to a benzene ring and an ethanimidamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,3,4-trihydroxyBenzeneethanimidamide typically involves the reaction of 3,4-dihydroxybenzaldehyde with ethanimidamide under specific conditions. One common method includes:
Starting Materials: 3,4-dihydroxybenzaldehyde and ethanimidamide.
Reaction Conditions: The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, under controlled temperature and pH conditions.
Purification: The product is purified using techniques like recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Reactors: Depending on the scale, the reaction can be carried out in batch or continuous reactors.
Catalysts and Solvents: Use of efficient catalysts and solvents to enhance the reaction rate and yield.
Purification Techniques: Advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product’s purity.
Analyse Chemischer Reaktionen
Types of Reactions: N,3,4-trihydroxyBenzeneethanimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The imidamide group can be reduced to form corresponding amines.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation Products: Quinones.
Reduction Products: Amines.
Substitution Products: Ethers or esters.
Wissenschaftliche Forschungsanwendungen
N,3,4-trihydroxyBenzeneethanimidamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the synthesis of dyes, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N,3,4-trihydroxyBenzeneethanimidamide involves its interaction with specific molecular targets and pathways. The hydroxyl groups can donate hydrogen atoms, acting as antioxidants and neutralizing free radicals. The imidamide group can interact with enzymes and proteins, potentially inhibiting their activity and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
N,3,4-trihydroxybenzamide: Similar structure but lacks the ethanimidamide group.
3,4-dihydroxybenzaldehyde: Lacks the imidamide group and has an aldehyde group instead.
N,3,4-dimethoxybenzeneethanimidamide: Similar structure but with methoxy groups instead of hydroxyl groups.
Uniqueness: N,3,4-trihydroxyBenzeneethanimidamide is unique due to the combination of hydroxyl groups and the ethanimidamide group, which imparts distinct chemical and biological properties. This combination allows it to participate in a variety of chemical reactions and exhibit potential therapeutic effects.
Eigenschaften
Molekularformel |
C8H10N2O3 |
|---|---|
Molekulargewicht |
182.18 g/mol |
IUPAC-Name |
2-(3,4-dihydroxyphenyl)-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C8H10N2O3/c9-8(10-13)4-5-1-2-6(11)7(12)3-5/h1-3,11-13H,4H2,(H2,9,10) |
InChI-Schlüssel |
FYNZTLIVLZYLIG-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1C/C(=N/O)/N)O)O |
Kanonische SMILES |
C1=CC(=C(C=C1CC(=NO)N)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(2Z)-3-ethyl-2-[[(3Z)-3-[(E)-3-[(3Z)-3-[(3-ethyl-1,3-benzothiazol-3-ium-2-yl)methylidene]-5,5-dimethylcyclohexen-1-yl]prop-2-enylidene]-5,5-dimethylcyclohexen-1-yl]methylidene]-1,3-benzothiazole;iodide](/img/structure/B13741301.png)





